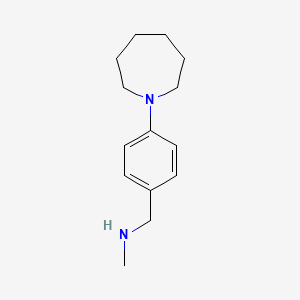

N-(4-azepan-1-ylbenzyl)-N-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(azepan-1-yl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-12-13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOUUZOKXXSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Role of N Substituted Benzylamines in Organic Synthesis

N-substituted benzylamines are a cornerstone class of compounds in organic chemistry, valued for their versatility as intermediates and building blocks. The benzyl (B1604629) group (C₆H₅CH₂) attached to a nitrogen atom is a common feature in the synthesis of more complex molecules. Benzylamine (B48309) itself is a crucial intermediate in the production of pharmaceuticals and crop protection agents. chemicalbook.com

One of the primary applications of the benzylamine moiety is as a protecting group for amines. The benzyl group can be readily introduced via N-alkylation and later removed under specific conditions, such as hydrogenolysis, allowing chemists to selectively perform reactions on other parts of a molecule. wikipedia.org This strategy is fundamental in multi-step syntheses. Furthermore, N-substituted benzylamines are key precursors for constructing various heterocyclic systems, including isoquinolines. wikipedia.org The development of efficient catalytic methods for creating and modifying benzylamines, such as the direct amination of benzyl alcohols, remains an active area of research, highlighting their sustained importance in the chemical sciences. acs.orgorganic-chemistry.org

The Azepane Heterocycle: a Privileged Scaffold in Chemistry

The research landscape of azepane heterocycles is rich and primarily driven by their significant pharmacological and therapeutic implications. dntb.gov.uabenthamdirect.com Azepane is a saturated seven-membered ring containing one nitrogen atom. This structural motif is found in a wide range of biologically active compounds and is ranked among the top 100 most frequently used ring systems in the development of small-molecule drugs. researchgate.net

The synthesis of the azepane ring presents a considerable challenge for organic chemists, spurring the development of innovative synthetic methodologies. researchgate.net Common strategies include ring-closing reactions and the ring expansion of smaller cyclic compounds like pyrrolidines. researchgate.netresearchgate.net The inherent flexibility of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to biological targets. slideshare.net Given their prevalence in medicinal chemistry, there is continuous interest in discovering new and efficient routes to create substituted azepane derivatives for screening in drug discovery programs. benthamdirect.comresearchgate.net

N 4 Azepan 1 Ylbenzyl N Methylamine: Structural Complexity and Academic Interest

While specific research literature on N-(4-azepan-1-ylbenzyl)-N-methylamine is not widely available, its molecular architecture allows for a detailed analysis of its potential academic and research interest. The compound integrates three distinct and synthetically significant structural motifs: an N-methylbenzylamine core, a para-substituted aromatic ring, and a tertiary azepane ring.

The molecule can be classified as a tertiary amine, a functional group present in over 60% of amine-containing drug candidates. illinois.edu Tertiary amines often enhance a drug's solubility and are critical for its biological function. illinois.edu The structure combines the N-substituted benzylamine (B48309) framework, a versatile synthetic building block, with the azepane heterocycle, a privileged scaffold in medicinal chemistry. researchgate.netnih.gov The academic interest in this molecule would likely stem from its potential as a novel building block for creating more complex molecules, particularly in the context of drug discovery, where the combination of these known pharmacophores could lead to new biological activities.

Table 1: Physicochemical Properties of N-Methylbenzylamine (Core Structure)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol sigmaaldrich.com |

| Boiling Point | 184-189 °C chemicalbook.com |

| Density | 0.939 g/mL at 25 °C chemicalbook.com |

Future Directions: Research Trajectories for Complex Amine Structures

Strategic Approaches to the N-Methylbenzylamine Core

The N-methylbenzylamine unit is a common motif in pharmacologically active compounds. Its synthesis can be approached through several distinct pathways, each offering unique advantages depending on the available starting materials and desired substitution patterns.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing N-methylated amines, this can be achieved in a one-pot process directly from nitroarenes. This approach combines the reduction of a nitro group to a primary amine with a subsequent reductive alkylation using a C1 source like paraformaldehyde.

This tandem process is advantageous as it circumvents the need for isolating the intermediate primary amine and often avoids the use of high-pressure external hydrogen sources. researchgate.net Paraformaldehyde can serve as both a methylating agent and an internal hydrogen source. researchgate.net Various catalytic systems have been developed to facilitate this transformation, with a focus on non-noble, inexpensive metals. For instance, a heterogeneous Cu/Al2O3 catalyst has demonstrated excellent activity for the one-pot reductive N-methylation of nitroarenes with paraformaldehyde, affording various N-methylamines in good to excellent yields. chemrxiv.org Similarly, iron-based catalysts, such as Fe2O3/NGr@C, have been effectively used for the synthesis of N-methylated amines from nitroarenes and paraformaldehyde without an external hydrogen source. researchgate.net The process generally involves the reduction of the nitro compound, condensation with an aldehyde (formaldehyde, in this case), and subsequent reduction of the resulting imine or related intermediate. frontiersin.org

| Catalyst System | C1 Source | Key Features | Reference |

|---|---|---|---|

| Fe2O3/NGr@C | Paraformaldehyde | No external hydrogen source required. | researchgate.net |

| Cu/Al2O3 | Paraformaldehyde | Heterogeneous catalyst with good to excellent yields. | chemrxiv.org |

| Platinum Catalysts | Aldehydes/Ketones | Advantageous for selectivity and yield; used for semi-industrial production. | frontiersin.org |

| Gold on Titania (Au/TiO2-R) | Formic Acid | Mild reaction conditions (80°C, 1 bar) in water. | frontiersin.org |

Catalytic N-alkylation using alcohols has emerged as a green and atom-economical alternative to traditional methods that use toxic alkyl halides. nih.govacs.org Methanol (B129727), in particular, is an attractive C1 source for N-methylation due to its low cost and low toxicity, with water being the only byproduct. nih.govrsc.org This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.org In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde (formaldehyde from methanol) and a metal-hydride species. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride to yield the N-methylated amine, regenerating the catalyst. acs.org

A wide range of transition-metal catalysts, including those based on ruthenium, iridium, iron, cobalt, and nickel, have been developed for this reaction. nih.govrsc.orgacs.org For example, ruthenium complexes such as (DPEPhos)RuCl2PPh3 have shown excellent performance for the N-methylation of various amines using methanol under weak base conditions. nih.govacs.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands are also highly active, selectively transforming aromatic primary amines into their corresponding N-methylamino derivatives. acs.org Heterogeneous nickel nanoparticle catalysts (Ni/ZnAlOx) have been developed specifically for the challenging task of selective mono-N-methylation of amines with methanol. rsc.org

| Catalyst | C1 Source | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| (DPEPhos)RuCl2PPh3 | Methanol | Borrowing Hydrogen | Effective under weak base conditions. | nih.govacs.org |

| Iridium(I)-NHC Complexes | Methanol | Borrowing Hydrogen | High selectivity for N-methylamino derivatives from primary aromatic amines. | acs.org |

| Ni/ZnAlOx | Methanol | Not specified | Heterogeneous catalyst selective for mono-N-methylation. | rsc.org |

| Al2O3–mordenite | Methanol | Not specified | Combined catalyst for hydrogen-free N-methylation in a fixed-bed reactor. | rsc.org |

Another common approach involves the reductive amination of aldehydes with primary amines. google.comlibretexts.org For instance, N-methylbenzylamine can be synthesized by reacting benzaldehyde (B42025) with methylamine (B109427) to form an imine, which is then hydrogenated. libretexts.orgchemicalbook.com This hydrogenation can be catalyzed by various systems, such as palladium on carbon (Pd/C). google.comchemicalbook.com Modern procedures often perform this as a one-pot reaction using reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the aldehyde. youtube.commasterorganicchemistry.com

The use of a benzyl (B1604629) group as a removable protecting group is a classic strategy for controlling reactivity and achieving selectivity in amine synthesis. clockss.orgsemanticscholar.org To synthesize a secondary N-methylbenzylamine, one could start with a primary benzylamine, protect the nitrogen with another benzyl group, perform the N-methylation, and then selectively remove one of the benzyl groups. However, a more common and direct application is the use of N-methylbenzylamine itself as a reagent to introduce the N-methylamino functionality. clockss.orgsemanticscholar.org

A significant challenge with this strategy can be the removal of the N-benzyl group, which often requires harsh reductive conditions like catalytic hydrogenolysis (e.g., H2, Pd/C) or dissolving metal reductions (e.g., Na/NH3). clockss.org These conditions may not be compatible with other functional groups in the molecule. clockss.org To address this, modified benzyl protecting groups have been developed that allow for milder cleavage conditions. For example, 4-(alkylamino)benzylamines have been introduced as effective protecting groups. The resulting N-(4-(alkylamino)benzyl)-N-methylamides and amines can be debenzylated selectively and efficiently using trifluoroacetic acid (TFA). clockss.orgresearchgate.net

| Protecting Group | Cleavage Reagent/Condition | Key Features | Reference |

|---|---|---|---|

| N-Benzyl | H2, Pd/C (Catalytic Hydrogenolysis) | Common but can be harsh and non-selective. | clockss.org |

| N-Benzyl | Na/NH3(l) or Li (Dissolving Metal) | Strongly reductive, limited functional group tolerance. | clockss.org |

| 4-(Alkylamino)benzyl | Trifluoroacetic Acid (TFA) | Allows for mild, non-reductive cleavage. | clockss.orgresearchgate.net |

| N-Benzyl | Aqueous Ceric Ammonium Nitrate | Chemoselective N-debenzylation of tertiary amines. | researchgate.net |

A two-step approach involving chloromethylation followed by amine coupling provides a direct method for constructing benzylamine derivatives. The first step, chloromethylation, introduces a chloromethyl (-CH2Cl) group onto an aromatic ring. researchgate.net This reaction is typically performed using a source of formaldehyde (B43269) (e.g., paraformaldehyde or trioxane) and hydrogen chloride, often catalyzed by a Lewis acid such as zinc chloride or stannic chloride to enhance the reaction rate. researchgate.net

Once the chloromethylated aromatic compound is formed, it can readily undergo nucleophilic substitution with a suitable amine. In the synthesis of a precursor to this compound, this would involve reacting 4-(chloromethyl)benzene (benzyl chloride) or a derivative with methylamine. This SN2 reaction forms the C-N bond of the N-methylbenzylamine core. This method is particularly useful for building substituted benzylamines where the aromatic ring is functionalized prior to the introduction of the aminomethyl group.

Methodologies for Azepane Ring Construction

The azepane ring is a seven-membered nitrogen heterocycle. nih.gov While less common in medicinal chemistry libraries than five- or six-membered rings like pyrrolidine (B122466) and piperidine, the azepane scaffold offers access to a distinct area of three-dimensional chemical space. nih.govmanchester.ac.uk Its synthesis has been a persistent challenge for organic chemists, but modern methods have provided more efficient routes. researchgate.net

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including seven-membered heterocycles. researchgate.netwikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most notably those of ruthenium (e.g., Grubbs catalysts). organic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, ethylene. wikipedia.org To construct an azepane precursor via RCM, a nitrogen-containing acyclic diene is required. This substrate can be assembled through standard synthetic transformations, and upon exposure to a metathesis catalyst, it undergoes cyclization to form a dihydroazepine, which can then be reduced to the saturated azepane ring. researchgate.net RCM is valued for its high functional group tolerance and its ability to form medium-sized rings that are often difficult to access through other cyclization methods. organic-chemistry.orgdrughunter.com

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This strategy prepares complex, polysubstituted azepanes from simple nitroarene starting materials in just two steps. nih.govresearchgate.net The process is initiated by blue light, which mediates the conversion of the nitro group into a singlet nitrene intermediate at room temperature. nih.govresearchgate.net This highly reactive species triggers a transformation of the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. researchgate.net Subsequent hydrogenolysis of this intermediate provides the final saturated azepane ring. nih.govresearchgate.net This method represents a significant advance, enabling the construction of the azepane core from readily available aromatic precursors. manchester.ac.uk

| Methodology | Key Intermediate | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic diene | Ruthenium-based catalysts (e.g., Grubbs) | Forms unsaturated ring; high functional group tolerance. | researchgate.netwikipedia.orgorganic-chemistry.org |

| Photochemical Ring Expansion | Nitroarene | Blue light, then H2/catalyst | Converts a 6-membered aromatic ring into a 7-membered azepane. | nih.govmanchester.ac.ukresearchgate.net |

| Piperidine Ring Expansion | Piperidine derivative | Not specified | Diastereomerically pure azepanes with high stereoselectivity. | rsc.org |

Ring-Expansion Reactions for Azepane Scaffolds (e.g., from pyrrolidines, dearomative ring expansion of nitroarenes)

The construction of the seven-membered azepane ring system is a significant challenge in synthetic chemistry, yet it is crucial for accessing novel chemical space in medicinal chemistry. nih.govresearchgate.net Ring-expansion strategies, which transform more readily available smaller rings into the desired azepane core, represent a powerful approach.

A recently developed and highly effective strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method transforms a six-membered benzenoid framework directly into a seven-membered ring system. nih.govresearchgate.net The process is initiated by blue light, which mediates the conversion of a nitro group into a highly reactive singlet nitrene intermediate at room temperature. nih.govthieme-connect.com This intermediate undergoes an insertion into a C–H bond, followed by an electrocyclic ring opening and a 1,3-hydride shift. thieme-connect.com The resulting 2-amino-3H-azepine intermediates can then be subjected to hydrogenolysis to furnish the saturated polysubstituted azepanes in a concise two-step sequence. nih.govresearchgate.net This photochemical N-insertion has been demonstrated on a range of meta- and para-substituted nitroarenes, providing access to C3- and C4-functionalized azepanes. researchgate.net

| Starting Nitroarene | Intermediate Azepine Yield (%) | Final Azepane Yield (%) |

|---|---|---|

| 4-tert-Butylnitrobenzene | 80 | 85 |

| 4-Nitrobiphenyl | 85 | 86 |

| 3-Nitrotoluene | 75 | 78 (as a mix of isomers) |

Another significant ring-expansion methodology begins with five-membered pyrrolidine scaffolds. Specifically, 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent on the aryl group can be transformed into 1H-benzo[b]azepine-2-carboxylates. nih.govacs.org This transformation proceeds via an intramolecular Ullmann-type annulation/rearrangement cascade, promoted by a Copper(I) catalyst and microwave activation. nih.govacs.org The reaction yields highly functionalized benzazepine structures in good yields, with both racemic and optically active forms being accessible. nih.gov

Cycloaddition Chemistry for Azepane Ring Systems (e.g., hetero-[5+2] cycloadditions)

Cycloaddition reactions offer a convergent and atom-economical route to complex cyclic systems, including azepanes. The hetero-[5+2] cycloaddition, in particular, has emerged as a powerful tool for constructing seven-membered nitrogen-containing rings.

One notable example is a formal two-step [5+2] cycloaddition that utilizes a photochemical rearrangement of N-vinylpyrrolidinones to generate azepin-4-ones. nih.govscispace.com This process begins with the condensation of readily available pyrrolidinones and aldehydes to form the N-vinylpyrrolidinone precursors. nih.gov Subsequent irradiation with light induces a photo-Fries-like rearrangement, expanding the five-membered ring to a seven-membered azepinone core. nih.govscispace.com This method allows for significant structural diversity, as functionalization can be introduced from both the aldehyde and pyrrolidinone starting materials. nih.gov

A more direct approach involves the intermolecular hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines. nih.gov This reaction provides rapid access to highly substituted azepanes with excellent control over both regioselectivity and stereoselectivity. nih.gov A broad range of substrates are compatible with this methodology, and the resulting complex cycloadducts can serve as precursors to the core skeletons of bioactive molecules. nih.gov Density functional theory (DFT) calculations have suggested that the reaction proceeds via a stepwise pathway initiated by the nucleophilic attack of the imine nitrogen atom on the oxidopyrylium ylide. nih.gov

Tandem Amination/Cyclization Processes for Azepane Derivatives (e.g., Cu(I)-catalyzed reactions)

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex molecules from simple precursors. For the synthesis of azepane derivatives, Cu(I)-catalyzed tandem amination/cyclization processes have proven particularly effective.

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed based on the reaction of functionalized allenynes with primary and secondary amines. mdpi.comnih.gov This transformation is catalyzed by a cationic Cu(I) complex, such as Cu(MeCN)₄PF₆. mdpi.com The proposed mechanism involves the intermolecular addition of an amine to the copper-activated alkyne, followed by an intramolecular cyclization onto the allene (B1206475) moiety to afford the seven-membered azepine ring. mdpi.com This process represents a novel type of catalytic allenyne transformation and provides access to valuable fluorinated cyclic amino acid derivatives. mdpi.comnih.gov

| Catalyst (mol%) | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cu(MeCN)₄PF₆ (10) | Aniline (2.0 equiv.) | Dioxane | 90 | 65 |

| Cu(MeCN)₄PF₆ (10) | Aniline (2.0 equiv.) | Toluene | 90 | 58 |

| CuI (10) | Aniline (2.0 equiv.) | Dioxane | 90 | 45 |

This copper-catalyzed approach has also been extended to create other complex heterocyclic systems, such as azepino[2,3-b:4,5-b']diindoles, through a tandem cyclization/direct C(sp²)-H annulation of azide-ynamides, proceeding via an α-imino copper carbene intermediate. nih.gov

Convergent Synthesis of Hybrid Azepane-Benzylamine Structures

Integration of Azepane and Benzylamine Moieties in Advanced Synthetic Routes

The synthesis of this compound requires a convergent strategy that efficiently joins a pre-formed azepane ring with a functionalized benzylamine unit. Advanced synthetic routes achieve this by preparing the two key fragments separately and coupling them in a late-stage reaction. The azepane moiety can be constructed using the advanced methods previously described, such as ring-expansion or cycloaddition. The benzylamine portion is typically derived from 4-fluorobenzonitrile (B33359) or a related precursor, which is then elaborated to introduce the N-methylamine group.

The key coupling step is often a nucleophilic aromatic substitution (SₙAr) reaction, where the azepane nitrogen acts as the nucleophile, displacing a leaving group (e.g., fluorine) on the benzene ring. Subsequent functional group manipulations, such as the reduction of a nitrile or an amide, can then be used to install the N-methylaminomethyl group on the benzyl fragment. Alternatively, a reductive amination reaction between an azepane-functionalized benzaldehyde and methylamine provides a direct and efficient method for the final bond construction.

Enantioselective Synthesis of Chiral Azepane-Containing Benzylamines (e.g., intramolecular asymmetric reductive amination)

The introduction of chirality into azepane-containing structures is of paramount importance for developing selective therapeutic agents. acs.org Intramolecular asymmetric reductive amination (ARA) has been established as a powerful method for the synthesis of enantioenriched azepine-fused heterocycles. rsc.org For instance, an Iridium-catalyzed ARA of bridged biaryl derivatives has been used to obtain synthetically useful dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). rsc.org This approach creates both central and axial chirality in a single step. rsc.org

More broadly, biocatalysis using imine reductases (IREDs) offers a green and highly selective route to chiral cyclic amines. researchgate.netresearchgate.net An enzymatic intramolecular ARA has been developed for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess (93 - >99%). researchgate.net Structure-guided semi-rational design of IREDs has led to the development of mutants with high stereoselectivity (>99% S) for the reductive amination of N-Boc-4-oxo-azepane, providing the first biocatalyst for the asymmetric synthesis of chiral azepan-4-amines. rsc.org These enzymatic methods avoid the use of expensive and toxic transition metal catalysts and represent a significant advance in the field. researchgate.net

| Method | Catalyst/Enzyme | Product Type | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Intramolecular ARA | Ir-catalyst | Dibenz[c,e]azepines | Up to 97% | rsc.org |

| Intramolecular ARA | Imine Reductase (IRED) | 1,4-Diazepanes | 93 to >99% | researchgate.net |

| Reductive Amination | Mutant IRED | (S)-4-Azepanamines | Up to >99% | rsc.org |

Multi-Component Reactions for Substituted Amine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. nih.govnih.gov These reactions are valuable for synthesizing libraries of substituted amines for drug discovery.

Classic MCRs like the Strecker reaction (combining an amine, a carbonyl, and cyanide) and the Mannich reaction (an amine, an aldehyde, and an active hydrogen compound) provide access to α-amino nitriles and aminomethylated compounds, respectively, which are versatile precursors to more complex amines. nih.gov The Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, is another powerful tool for creating multifunctional amines. nih.gov

More recently, novel MCRs have been developed under mild conditions. For example, a visible-light-mediated three-component reaction has been reported for the synthesis of secondary amines. rsc.org This protocol uses an inexpensive manganese catalyst to couple imines (generated in situ from aldehydes and anilines) with unactivated alkyl iodides. rsc.org Another modern approach is a zinc-mediated carbonyl alkylative amination that allows for the synthesis of complex α-branched amines from carboxylic acid derivatives, aldehydes, and primary amines, overcoming limitations of traditional reductive amination. organic-chemistry.org Such MCRs offer a flexible and robust strategy for the synthesis of diverse and highly substituted amine structures analogous to the benzylamine portion of the target molecule. rsc.orgorganic-chemistry.org

Detailed Mechanistic Insights into Azepane Ring-Forming Reactions

The formation of the seven-membered azepane ring is a key structural feature of this compound. The mechanisms of such ring-forming reactions can be categorized as either stepwise or concerted and are often initiated by nucleophilic attack followed by ring closure.

Cycloaddition reactions are a powerful tool for the synthesis of cyclic compounds, including heterocycles. These reactions can proceed through either a concerted or a stepwise mechanism. A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. researchgate.netresearchgate.net In contrast, a stepwise reaction involves multiple steps with the formation of one or more intermediates. researchgate.netresearchgate.net

The distinction between these mechanisms is crucial for understanding the stereochemistry and regioselectivity of the reaction. For example, the Diels-Alder reaction is a classic example of a concerted [4+2] cycloaddition. researchgate.net However, some cycloadditions, particularly those that are thermally forbidden by the Woodward-Hoffmann rules, may proceed through a stepwise pathway involving diradical or zwitterionic intermediates. researchgate.net In the context of azepane synthesis, a photochemical two-step formal [5+2] cycloaddition has been reported for the synthesis of azepin-4-ones. This process involves the condensation of pyrrolidinones with aldehydes to form N-vinylpyrrolidinones, followed by a photochemical rearrangement. organic-chemistry.orgresearchgate.net Mechanistic studies suggest this rearrangement proceeds via a stepwise singlet pathway involving a Norrish-type I cleavage and subsequent recombination. organic-chemistry.orgresearchgate.net

The formation of the azepane ring often involves a nucleophilic attack as the initiating step, followed by an intramolecular cyclization. A variety of synthetic methods for azepane derivatives rely on such pathways, including ring-closing and ring-expansion reactions. nih.gov

One example of a nucleophilic initiation pathway is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with amines to produce azepine derivatives. nih.gov A plausible mechanism for this transformation involves the initial formation of a copper acetylide. This is followed by the nucleophilic addition of the amine to the acetylide and subsequent intramolecular cyclization at the central carbon of the allene system. nih.gov This demonstrates how an external nucleophile can initiate a cascade of events leading to the formation of the seven-membered ring.

Intramolecular nucleophilic substitution is another common strategy for ring closure. In these reactions, a nucleophile and a leaving group are present in the same molecule. The rate and feasibility of the ring closure are influenced by both enthalpic (ring strain) and entropic (probability of the nucleophile encountering the electrophilic center) factors. youtube.com The formation of heterocyclic rings through intramolecular SN2 reactions requires the nucleophile to attack the backside of the carbon bearing the leaving group, which is dependent on the conformation of the acyclic precursor. youtube.com

Mechanistic Aspects of Directed C-H Functionalization on Benzylamine Derivatives

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of organic molecules. In the context of benzylamine derivatives, a directing group can facilitate the activation of a specific C-H bond, typically at the ortho position, by a transition metal catalyst.

The mechanism of palladium-catalyzed C-H functionalization often involves the coordination of a directing group to the metal center, followed by C-H activation to form a cyclometalated intermediate. nih.gov For benzylamines, the nitrogen atom can act as a directing group. The functionalization of the C-H bond can then proceed through different pathways, including a Pd(II)/Pd(0) catalytic cycle involving reductive elimination or a Pd(II)/Pd(IV) cycle where an oxidant is involved. nih.gov For instance, in the kinetic resolution of benzylamines via palladium(II)-catalyzed C-H cross-coupling, a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand is used to achieve enantioselectivity. nih.gov

Rhodium catalysts are also effective for the C-H functionalization of benzylamines. The mechanism of rhodium-catalyzed C-H functionalization can involve several pathways for the C-H bond cleavage step, including concerted metalation-deprotonation (CMD), oxidative addition, and σ-complex assisted metathesis. nih.govsemanticscholar.org Subsequent transformation of the resulting C-Rh bond, for example, through insertion of an alkene or alkyne, leads to the formation of the new C-C bond. nih.govsemanticscholar.org Deuterium labeling experiments in the Rh-catalyzed C-H alkylation of benzylamines with alkenes have suggested a possible carbene mechanism for this transformation. rsc.org

The use of a transient directing group offers a more versatile approach. In this strategy, the directing group is formed in situ, directs the C-H functionalization, and is subsequently cleaved. Copper-catalyzed C(sp2)–H functionalization of benzylamines has been achieved using a transient directing group formed from an aldehyde. researchgate.net Computational studies suggest that the directing group promotes the reaction by lowering the energy barrier for a concerted metalation-deprotonation step. researchgate.net

Research Findings on Benzylamine Oxidation

| Catalyst/Reagent | Substrate | Product | Key Mechanistic Feature | Reference |

| Cetyltrimethylammonium permanganate (B83412) (CTAP) | Substituted benzylamines | Aldimines | Hydride ion transfer in the rate-determining step. rsc.org | rsc.org |

| Cytochrome P450 | N-benzyl-N-substituted benzylamines | Benzaldehydes and benzylamines | Formation of a radical cation followed by conversion to an iminium ion. nih.gov | nih.gov |

| ZnBr2 or FeCl3 / TBHP | Benzylamines | Amides | Lewis acid-catalyzed oxidation. projectboard.world | projectboard.world |

Pathways of N-Deprotonation and Subsequent C-H Activation

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, often initiated by a deprotonation event, particularly at an N-H bond in primary or secondary amine precursors. In iridium-catalyzed ortho-alkenylation of benzylamines, theoretical studies using Density Functional Theory (DFT) have shown that the reaction mechanism typically begins with the deprotonation of the N-H bond prior to the activation of the C-H bond. nih.gov This initial step is crucial as it forms a more reactive amide intermediate that can coordinate with the metal catalyst.

The subsequent C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov In this mechanism, the metal center of the catalyst coordinates to the nitrogen atom, and the deprotonation of the ortho-C-H bond occurs in a single, concerted step, leading to the formation of a stable metallacycle intermediate. This pathway is generally favored over direct C-H activation because it has a lower activation energy. nih.govresearchgate.net The reversibility of the C-H activation step has been demonstrated through H/D exchange experiments, confirming the dynamic nature of this process. nih.gov

For tertiary amines, such as this compound, which lack an N-H bond, C-H activation must proceed through different pathways. One common strategy involves a Hydrogen Atom Transfer (HAT) process. rsc.org In this approach, a catalyst generates a radical species that selectively abstracts a hydrogen atom from the benzylic position, which is weakened by the adjacent nitrogen and aromatic ring. The resulting α-amino radical is a key intermediate for subsequent functionalization. rsc.orgnih.gov The selectivity of HAT is governed by the bond dissociation energies (BDEs) of the various C-H bonds in the molecule. rsc.org

Role of Substrate Directing Groups in Regioselective Functionalization

Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is a major challenge in C-H activation chemistry. Substrate directing groups (DGs) are functionalities that are either pre-installed on the substrate or generated in situ to guide the catalyst to a specific C-H bond. researchgate.netnih.govrsc.org These groups typically contain a heteroatom that can coordinate to the metal catalyst, forming a metallacycle intermediate that positions the catalyst in close proximity to the targeted C-H bond.

In the context of benzylamine precursors, a variety of directing groups have been successfully employed to control the site of functionalization. For instance:

Picolinamide (B142947) and Nosyl (Ns) Groups: These are readily removable directing groups that facilitate palladium-catalyzed C-H functionalization. nih.govchu-lab.org The picolinamide group, for example, can enable the formation of 5- or 6-membered metallacycle intermediates to direct ortho-alkynylation. researchgate.net

Aldimine Groups: Generated in situ from primary benzylamines and an aldehyde, these transient directing groups are highly effective in iridium-catalyzed C-H alkynylation. researchgate.netnih.gov The dynamic nature of this linkage avoids discrete installation and removal steps, enhancing synthetic efficiency. researchgate.net

Pentafluorobenzoyl (PFB) Group: This group has been used to control the ortho-alkenylation of benzylamines, effectively preventing undesired product cyclization via aza-Michael addition. nih.gov

The choice of directing group is critical as it dictates the size and stability of the metallacycle intermediate, thereby controlling the regioselectivity of the reaction.

| Directing Group | Metal Catalyst | Reaction Type | Regioselectivity | Reference |

|---|---|---|---|---|

| Pentafluorobenzoyl (PFB) | Iridium (Ir) | Ortho-Alkenylation | Ortho | nih.gov |

| Pyridine-derived | Palladium (Pd) | Meta-Arylation | Meta | nih.gov |

| Aldimine (in situ) | Iridium (Ir) | Ortho-Alkynylation | Ortho | researchgate.netnih.gov |

| Nosyl (Ns) | Palladium (Pd) | Ortho-Arylation | Ortho | chu-lab.org |

| N-Tosylcarboxamide | Palladium (Pd), Iridium (Ir) | Alkenylation, Arylation, Halogenation | Ortho | mdpi.com |

Elementary Steps in Catalytic Alkenylation Reactions (e.g., β-hydride elimination, reductive elimination)

Catalytic alkenylation reactions proceed through a sequence of well-defined elementary steps. Following the initial C-H activation and formation of a metallacycle, the reaction with an alkene (e.g., ethyl acrylate) typically involves the following key steps:

Migratory Insertion: The coordinated alkene inserts into the metal-carbon bond of the metallacycle. This step forms a new carbon-carbon bond and expands the size of the metallacycle. nih.gov

β-Hydride Elimination: A hydrogen atom from the β-position of the newly formed alkyl chain is transferred back to the metal center, breaking the metal-carbon bond and re-forming a carbon-carbon double bond in the product. This step generates a metal-hydride species. nih.gov

Reductive Elimination: This is the final step in which the functionalized product is released from the catalyst. The newly formed C-C and C-H bonds are created as the metal center is reduced to a lower oxidation state. nih.gov The catalyst is then regenerated for the next catalytic cycle, often through an oxidative step. nih.gov

This sequence—C-H activation, migratory insertion, β-hydride elimination, and reductive elimination—constitutes the fundamental catalytic cycle for many C-H alkenylation reactions involving benzylamine precursors. nih.gov

Kinetic Studies and Isotope Effects in Amine Synthesis and Transformation

Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs), provide powerful insights into reaction mechanisms by identifying the rate-determining step and characterizing transition state structures. wikipedia.org The KIE is the ratio of the reaction rate of a substrate with a light isotope (e.g., hydrogen, kH) to that of the same substrate with a heavy isotope (e.g., deuterium, kD).

A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org This is because the heavier isotope has a lower zero-point vibrational energy, requiring more energy to break the bond.

Similarly, computational studies on the oxidation of tertiary amines by cytochrome P450 have used KIEs to distinguish between different electronic spin states of the catalyst. nih.gov The calculated KIE for the rate-controlling hydrogen abstraction step was found to match experimental data only for the low-spin state of the catalyst, providing strong evidence for its involvement. nih.gov These studies underscore the utility of KIEs in elucidating complex mechanistic details that are not apparent from product analysis alone.

| Reaction Type | Substrate Type | KIE (kH/kD) Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| α-C(sp3)–H Azidation | Cyclic Amines | 1.63 (parallel reactions) | C-H bond cleavage (HAT) is not the rate-limiting step. | acs.orgacs.org |

| α-C(sp3)–H Azidation | Cyclic Amines | 1.33 (intermolecular competition) | Confirms C-H cleavage is not rate-limiting. | acs.orgacs.org |

| N-Dealkylation | Tertiary Amines (TMA) | Calculated to fit experimental data | Hydrogen abstraction is rate-controlling; confirms low-spin state reactivity. | nih.gov |

Advanced Analytical Characterization Techniques for N 4 Azepan 1 Ylbenzyl N Methylamine in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR for complex amine structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N-(4-azepan-1-ylbenzyl)-N-methylamine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the N-methyl, benzylic, aromatic, and azepane moieties. The para-substitution on the benzene (B151609) ring simplifies the aromatic region into a characteristic AA'BB' system, often appearing as two distinct doublets. ucl.ac.uk

Expected ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.5 | Singlet | 3H |

| Benzyl (B1604629) CH₂ | 3.6 - 3.8 | Singlet | 2H |

| Azepane CH₂ (alpha to N) | 3.2 - 3.4 | Multiplet | 4H |

| Azepane CH₂ | 1.5 - 1.8 | Multiplet | 8H |

| Aromatic (ortho to CH₂N) | 7.1 - 7.3 | Doublet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. This technique is crucial for confirming the carbon backbone, including the carbons of the benzene and azepane rings. hmdb.ca

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35 - 45 |

| Benzyl CH₂ | 55 - 65 |

| Azepane C (alpha to N) | 45 - 55 |

| Azepane C (beta to N) | 25 - 30 |

| Azepane C (gamma to N) | 26 - 32 |

| Aromatic C (quaternary, C-CH₂N) | 128 - 132 |

| Aromatic C (quaternary, C-Azepane) | 148 - 152 |

| Aromatic C (CH, ortho to CH₂N) | 128 - 130 |

Infrared (IR) Spectroscopy for Functional Group Identification and Amine Differentiation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the absence of N-H stretching bands, confirming its identity as a tertiary amine. orgchemboulder.com Key absorptions will include C-H stretches from the aliphatic and aromatic portions of the molecule, C-N stretching vibrations, and characteristic aromatic C=C stretching and bending bands. The out-of-plane C-H bending vibration is particularly useful for confirming the para-substitution pattern of the benzene ring. wpmucdn.com

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2995 | Strong |

| Aromatic C=C Stretch | 1600 - 1620, 1475 - 1525 | Medium-Variable |

| Aromatic C-N Stretch | 1300 - 1360 | Medium-Strong |

| Aliphatic C-N Stretch | 1180 - 1250 | Medium |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, HRMS-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) with a soft ionization source like Electrospray Ionization (ESI) can determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula.

The molecular formula of this compound is C₁₄H₂₂N₂, with a monoisotopic mass of approximately 218.1783 g/mol . In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. libretexts.org

The fragmentation pattern observed in MS (B15284909)/MS or with harder ionization techniques like Electron Ionization (EI) provides valuable structural information. For this compound, the dominant fragmentation pathway is typically alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to a nitrogen atom. miamioh.edulibretexts.org The most favorable cleavage is expected to form a stable benzylic or tropylium (B1234903) cation.

Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 218 | [M]⁺ | Molecular Ion |

| 120 | [C₈H₁₀N]⁺ | α-cleavage: loss of the azepane ring radical |

| 98 | [C₆H₁₂N]⁺ | Benzylic cleavage: formation of the azepanylmethyl cation |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. The presence of two nitrogen atoms acting as auxochromes (electron-donating groups) attached to the aromatic ring is expected to cause a bathochromic (red) shift of the π→π* transition bands compared to unsubstituted benzene. nih.gov This technique is particularly useful for quantitative analysis using a calibration curve, as absorbance is proportional to concentration according to the Beer-Lambert law.

Expected UV-Visible Absorption

| Parameter | Expected Value |

|---|---|

| λmax (in Methanol (B129727) or Ethanol) | ~255 - 270 nm |

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

HPLC and its more advanced counterpart, UHPLC, are the premier techniques for the separation and quantification of non-volatile and thermally labile compounds like this compound. helsinki.fi UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and higher resolution compared to traditional HPLC. acs.orgnih.gov

A reversed-phase method is typically employed for a molecule of this polarity. The basic nature of the amine necessitates the use of a buffered mobile phase or an acidic modifier to ensure consistent protonation and achieve sharp, symmetrical peaks. sielc.com Quantification is typically performed using a UV detector set at the compound's λmax or a more universal detector like a mass spectrometer. nih.gov

Typical HPLC/UHPLC Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate/Acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at λmax (~260 nm) or Mass Spectrometry (ESI+) |

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC/TOF) for Volatile Amine Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the analysis of volatile amines like this compound can be challenging due to their basicity and high polarity. gcms.czrestek.com These characteristics can lead to interactions with active sites (e.g., surface silanols) within the GC column and sample pathway, resulting in poor peak shape, such as significant tailing, which complicates accurate integration and quantification. gcms.czrestek.comlabrulez.com

To overcome these issues, specialized capillary columns are required. These columns must be highly inert and provide good retention and efficiency. gcms.czrestek.com Columns designed specifically for volatile amine analysis, such as the Rtx-Volatile Amine column, feature a stable bonded phase that is not only retentive and highly selective for basic compounds but also robust enough to withstand repeated injections of samples in harsh matrices like water. gcms.czrestek.com Proper deactivation of the column surface is critical to reduce the adsorption of amines and improve peak symmetry. restek.com

Two-Dimensional Gas Chromatography (GCxGC/TOF-MS)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. researchgate.netleco.com This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. researchgate.net The modulator traps small portions of the effluent from the first column and re-injects them onto the second column. researchgate.net This process provides a much higher peak capacity and resolution compared to single-dimension GC. leco.comchromatographyonline.com

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC becomes an exceptionally powerful tool. nih.gov TOF-MS detectors are necessary because the peaks eluting from the second-dimension column are very narrow (often <100 ms wide), requiring a high data acquisition rate that other detectors cannot provide. researchgate.net This combination not only separates co-eluting compounds but also provides the mass spectral data needed for confident identification. nih.gov Furthermore, the cryogenic focusing effect of the modulator can lead to an enhancement in signal-to-noise ratio, effectively increasing the sensitivity of the analysis. leco.com

| Parameter | Conventional GC | GCxGC-TOF-MS |

|---|---|---|

| Principle | Separation in a single column based primarily on boiling point and polarity. labrulez.com | Separation in two orthogonal columns, providing enhanced resolution for complex mixtures. researchgate.net |

| Peak Capacity | Moderate | Significantly higher, allowing for the separation of hundreds to thousands of compounds. leco.com |

| Sensitivity | Standard | Enhanced due to cryofocusing in the modulator, leading to taller, narrower peaks. leco.comchromatographyonline.com |

| Detector | Typically Flame Ionization Detector (FID) or Quadrupole Mass Spectrometer (MS). | Requires a fast-scanning detector, most commonly Time-of-Flight MS (TOF-MS). nih.gov |

| Application | Routine analysis of relatively simple mixtures of volatile amines. rsc.org | Characterization of complex matrices, non-target screening, and metabolomics. nih.govncsu.edu |

Alternative Chromatographic Techniques (e.g., Thin-Layer Chromatography, Ion Chromatography, Capillary Electrophoresis)

Beyond gas chromatography, several other chromatographic techniques offer viable alternatives for the analysis of this compound, each with distinct advantages.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative or semi-quantitative analysis of amines. rsc.orgresearchgate.net The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable solvent system. oiv.int For amine analysis, specific visualization reagents are often required. For instance, aromatic primary amines can be detected by their reaction with cinnamaldehyde, which produces a yellow color. rsc.orgresearchgate.net For broader applicability and enhanced sensitivity, derivatization with reagents like dansyl chloride can be performed, which renders the amines fluorescent under UV light. oiv.intnih.gov Different solvent systems can be evaluated to optimize the separation of various biogenic amines. nih.gov

Ion Chromatography (IC)

As amines are derivatives of ammonia (B1221849) and behave as weak bases, they are amenable to analysis by ion chromatography (IC). thermofisher.com IC is particularly valuable for separating and quantifying ionic analytes. thermofisher.commetrohm.com The separation of amines is typically achieved using a cation-exchange column. thermofisher.comnih.gov This method requires little to no sample preparation for many pharmaceutical samples and avoids the need for derivatization. thermofisher.com Modern high-capacity cation-exchange columns can resolve a wide range of amines, from small polar molecules to more hydrophobic ones. thermofisher.com Coupling IC with mass spectrometry (IC-MS) adds another dimension of selectivity, overcoming issues of co-elution and allowing for determination at very low levels (µg/L), even in the presence of high concentrations of interfering substances like ammonia. metrohm.com

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique characterized by its high efficiency, speed, and minimal sample consumption. oup.comyoutube.com In CE, analytes are separated within a narrow fused-silica capillary based on their electrophoretic mobility in an applied electric field, which is related to their mass-to-charge ratio. oup.comcreative-proteomics.com This makes it well-suited for the analysis of charged species like protonated amines. youtube.com Various detection methods can be coupled with CE, including:

CE-UV: Utilizes the ultraviolet absorption properties of analytes for detection. creative-proteomics.com

CE-MS: Offers high sensitivity and accurate quantification, providing structural information for confident peak identification. creative-proteomics.com

CE-LIF: Laser-induced fluorescence detection provides extremely high sensitivity but typically requires the amines to be derivatized with a fluorescent tag. creative-proteomics.com

CE has been successfully applied to the analysis of biogenic amines and amino acids in various biological fluids. nih.govhoriba.com

| Technique | Principle | Primary Application for Amines | Advantages |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation on a planar stationary phase based on differential partitioning. oiv.int | Rapid qualitative screening and separation. rsc.org | Simple, low cost, high throughput for screening. rsc.org |

| Ion Chromatography (IC) | Separation of ions on a cation-exchange resin. thermofisher.com | Quantitative analysis of ionic amines in aqueous solutions. amazonaws.com | No derivatization needed, robust for pharmaceutical samples. thermofisher.com |

| Capillary Electrophoresis (CE) | Separation in a capillary based on mass-to-charge ratio under an electric field. oup.com | High-efficiency separation of charged amines with minimal sample volume. youtube.com | High resolution, fast analysis times, low sample/reagent consumption. oup.com |

Specialized Sample Preparation and Derivatization Strategies for Amine Analysis

Effective sample preparation is a critical step that precedes instrumental analysis. It aims to isolate and concentrate the target analytes from the sample matrix, thereby improving detection limits and reducing interferences. rsc.orghelsinki.fi

Microextraction Techniques (e.g., Solid Phase Microextraction, Liquid Phase Microextraction, Dispersive Liquid-Liquid Microextraction)

Modern analytical chemistry favors miniaturized and solvent-reduced sample preparation methods, collectively known as microextraction techniques. rsc.org These methods are often faster, less expensive, and more environmentally friendly than traditional liquid-liquid extraction or solid-phase extraction. helsinki.fi

Solid Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that uses a small fiber coated with an extraction phase to isolate analytes. nih.govsigmaaldrich.com The fiber can be directly immersed in a liquid sample or exposed to the headspace above a liquid or solid sample. sigmaaldrich.com After an equilibrium or pre-equilibrium period, the fiber is transferred to the injection port of a GC or a specialized interface for HPLC, where the concentrated analytes are desorbed for analysis. sigmaaldrich.com The versatility of SPME allows for its application in diverse fields, including environmental and food analysis. mdpi.com The development of novel fiber coatings, such as those based on ionic liquids, has further improved the extraction efficiency and selectivity for specific compound classes like aromatic amines. nih.govresearchgate.net

Liquid Phase Microextraction (LPME)

LPME encompasses several variations where extraction occurs into a micro-volume of a water-immiscible solvent. mdpi.com A prominent mode is Hollow-Fiber LPME (HF-LPME) . In this three-phase system, target analytes are extracted from an aqueous sample (donor phase), through an organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor phase inside the fiber's lumen. researchgate.netnih.gov By adjusting the pH of the donor and acceptor phases, significant enrichment factors (up to 500-fold) can be achieved for ionizable compounds like amines. researchgate.netnih.gov The final extract can be directly injected into an HPLC or GC system. nih.gov This technique is low-cost, uses minimal solvent, and serves as an effective sample clean-up step. researchgate.netresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a simple and very rapid microextraction method based on a ternary solvent system. researchgate.netcore.ac.uk The procedure involves the rapid injection of a mixture of an extraction solvent (a few microliters of a high-density organic solvent) and a disperser solvent (e.g., methanol, acetone) into the aqueous sample. researchgate.netmdpi.com The disperser solvent is miscible with both the aqueous and organic phases, causing the extraction solvent to disperse as fine droplets throughout the sample. core.ac.ukmdpi.com This creates a very large surface area, leading to rapid extraction of the analytes into the organic phase. researchgate.net Centrifugation is then used to sediment the organic phase, which is collected for analysis. researchgate.net The technique is known for its high enrichment factors and speed of operation. researchgate.netmdpi.com

| Technique | Principle | Typical Solvents/Phases | Key Advantages |

|---|---|---|---|

| Solid Phase Microextraction (SPME) | Analyte partitioning between the sample and a coated fiber. sigmaaldrich.com | PDMS, DVB, Carboxen, Polyacrylate, Ionic Liquids. nih.govmostwiedzy.pl | Solvent-free, simple, reusable fibers, easily automated. nih.govsigmaaldrich.com |

| Hollow-Fiber LPME (HF-LPME) | Extraction from a donor phase, through a supported liquid membrane, into an acceptor phase. researchgate.net | Di-n-hexyl ether, undecane. researchgate.netresearchgate.net | High enrichment factors, excellent sample clean-up, low solvent use. researchgate.netnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a micro-volume of extraction solvent in the sample, facilitated by a disperser solvent. core.ac.uk | Extraction: Tetrachloroethane, Chlorobenzene. Disperser: Methanol, Acetonitrile. researchgate.netresearchgate.net | Extremely fast, high enrichment factor, simple to perform. researchgate.netelsevierpure.com |

Chemical Derivatization for Enhanced Chromatographic Behavior and Detection Sensitivity (e.g., for LC-MS or IR analysis)

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to make it more suitable for a specific analytical method. nih.gov For amines, derivatization is often employed to decrease their polarity, improve their volatility for GC analysis, or introduce a chromophore, fluorophore, or easily ionizable group to enhance detection in LC. nih.govacs.org

Derivatization for LC-MS Analysis

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve the retention of polar amines on reversed-phase columns and enhance their ionization efficiency in the MS source. nih.govscispace.com Several reagents are commonly used for the derivatization of primary and secondary amines:

Dansyl Chloride: Reacts with amines to form highly fluorescent and readily ionizable sulfonamide derivatives, making it a versatile reagent for both fluorescence and MS detection. nih.gov

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent is also useful for creating derivatives that exhibit good chromatographic behavior under acidic conditions and ionize well. nih.gov

Benzoyl Chloride: Can derivatize primary and secondary amines into less polar and more UV-active benzamides, improving chromatographic retention and sensitivity. acs.org

By attaching a tag with high proton affinity or a permanently charged group, derivatization can boost the signal response in the mass spectrometer by several orders of magnitude. nih.gov

Derivatization for IR Analysis

For Infrared (IR) spectroscopy, derivatization can be used to improve selectivity and sensitivity. While direct analysis of amines is possible by observing N-H stretching and bending vibrations, these bands can sometimes be broad or overlap with other absorptions (like O-H from water). Converting the amine functionality into another group can shift the key analytical band to a more convenient and less congested region of the IR spectrum. For instance, reacting this compound with an acyl chloride would convert the secondary amine to a tertiary amide. This introduces a strong and sharp carbonyl (C=O) stretching band around 1650 cm⁻¹, which is often more intense and easier to quantify than the original N-H vibrations (which are absent in this specific tertiary amine but relevant for primary/secondary amines). This approach can enhance the robustness of quantitative IR methods by moving the analytical frequency away from potential interferences.

| Derivatizing Reagent | Target Functional Group | Purpose for LC-MS | Properties of Derivative |

|---|---|---|---|

| Dansyl Chloride | Primary and Secondary Amines | Enhance ionization efficiency and fluorescence. nih.gov | Fluorescent, high proton affinity, good chromatographic retention. nih.gov |

| Fmoc-Cl | Primary and Secondary Amines | Improve chromatographic separation under acidic conditions. nih.gov | Good ionization efficiency, useful for reversed-phase LC. nih.gov |

| Benzoyl Chloride | Primary and Secondary Amines, Alcohols | Increase hydrophobicity and improve retention on reversed-phase columns. acs.org | Less polar, UV-active. acs.org |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary and Secondary Amines | Improve retention of polar metabolites. scispace.com | Fluorescent, stable, provides good retention in RPLC. scispace.com |

Synthetic Applications and Chemical Utility of N 4 Azepan 1 Ylbenzyl N Methylamine and Analogues

Role as a Versatile Chemical Building Block

The utility of N-(4-azepan-1-ylbenzyl)-N-methylamine as a building block stems from the distinct chemical properties of its azepane and benzylamine (B48309) components. This bifunctional nature allows for its incorporation into a wide range of more complex molecules, serving as a foundational piece in multistep synthetic sequences.

Utility of the Azepane Motif as a Scaffold in Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural feature in a multitude of natural products and pharmaceutically active compounds. nih.govresearchgate.net It is considered one of the top 100 most frequently utilized ring systems in the design of small-molecule drugs. researchgate.net The prevalence of this motif is attributed to its ability to confer unique conformational properties and to serve as a scaffold for presenting functional groups in specific three-dimensional orientations.

The synthesis of azepane derivatives can be challenging but is achieved through various strategies, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and complex multistep sequences. researchgate.net Recent advancements have led to the development of straightforward methods for creating optically active azepane scaffolds, which is crucial for producing enantiomerically pure therapeutic agents. chemistryviews.org The interest in azepane-based compounds is driven by their association with a wide array of biological activities.

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Antiviral | nih.govresearchgate.net |

| Antidiabetic | nih.govresearchgate.net |

| Monoamine Transporter Inhibition | nih.govresearchgate.net |

| Protein Kinase Inhibition | nih.gov |

Application in the Construction of Complex Molecular Architectures and Intermediates

Analogous structures, such as 4-(alkylamino)benzyl-N-methylamines, have been effectively employed as protecting groups in the synthesis of N-methylamides and secondary amines. clockss.orgresearchgate.net In this context, the benzyl (B1604629) group is later removed under specific conditions, revealing the desired amine functionality. clockss.org This demonstrates the utility of the benzylamine framework as a stable yet cleavable intermediate. Furthermore, the functionalization of saturated azacycles like azepane is a key strategy for the late-stage modification of complex bioactive molecules, allowing for the fine-tuning of their properties. acs.org Synthesized azepane scaffolds can be designed to offer multiple points for further chemical diversification, enabling the construction of libraries of related compounds for structure-activity relationship studies. chemistryviews.org

Contributions to Catalysis and Directed Organic Reactions

The benzylamine portion of the target molecule provides a powerful tool for directing chemical reactions, particularly in the field of C-H activation. The azepane moiety, in turn, offers potential for the development of novel chiral ligands for asymmetric catalysis.

Exploration of Benzylamine Derivatives as Directing Groups in C-H Activation and Functionalization

Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. The selectivity of these reactions often relies on the use of directing groups, which are functional groups within the substrate that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond.

The amine functionality in benzylamine derivatives is an effective directing group. It can be transiently converted into an imine in situ, which then directs a metal catalyst to functionalize the ortho C-H bond of the benzene (B151609) ring. This approach has been successfully used in a variety of transformations. chemrxiv.orgacs.org For instance, iridium-catalyzed C-H alkynylation of primary benzylamines has been achieved using aldimine directing groups generated in situ. researchgate.netrsc.org Similarly, a dual-catalytic system involving copper(II) acetate (B1210297) and an aldehyde has enabled the C-H sulfonylation of benzylamines via a transiently formed imine. chemrxiv.org

| Reaction Type | Metal Catalyst | Directing Group Strategy | Key Finding | Reference |

|---|---|---|---|---|

| Alkynylation | Iridium (Ir) | In situ-formed aldimine | Provides a straightforward route to alkynylated primary benzylamines with high regioselectivity. | researchgate.netrsc.org |

| Sulfonylation | Copper (Cu) | Catalytic transient imine | Achieved using an earth-abundant metal and a catalytic amount of an aldehyde as the transient directing group. | chemrxiv.orgacs.org |

| Arylation (Kinetic Resolution) | Palladium (Pd) | Ns-protected amine | Enables the asymmetric C–H arylation of benzylamines through a kinetic resolution process. | rsc.org |

Potential in Ligand Design for Asymmetric Catalysis (e.g., development of chiral ligands from azepines)

Asymmetric catalysis is essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The efficacy of this approach relies on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. nih.gov

The azepane scaffold is a promising structural element for new chiral ligands. The development of methods for the enantioselective synthesis of azepanes provides access to the chiral building blocks necessary for this purpose. chemistryviews.org The seven-membered ring can create a unique and sterically defined chiral pocket around a metal center. Research into the asymmetric synthesis of related dibenzo[b,d]azepines has yielded bridged biarylamines whose structures are considered to have significant potential for applications in asymmetric catalysis. researchgate.net By combining a chiral azepane unit with the coordinating benzylamine nitrogen, it is conceivable to design novel N,N- or P,N-ligands. The specific conformation and electronic properties of such ligands could be fine-tuned by modifying substituents on either the azepane or the aromatic ring, potentially leading to high levels of enantioselectivity in various catalytic transformations. nih.gov

Development of Novel Chemical Scaffolds with Integrated Azepane and Benzylamine Features

The drive to expand accessible chemical space and identify novel therapeutic agents has led to a focus on creating new molecular scaffolds that lie outside the realm of traditional aromatic and heteroaromatic systems. rsc.org The combination of a saturated, three-dimensional motif like azepane with a well-established pharmacophore element like benzylamine represents a promising strategy for generating such novel scaffolds.

Systematic exploration of chemical databases has revealed that a vast number of relatively simple scaffolds, particularly those containing seven-membered rings like azepane, remain unexplored. acs.org Research efforts to synthesize and evaluate these novel structures have proven fruitful. For example, a screening campaign of newly synthesized chiral bicyclic azepanes led to the discovery of an N-benzylated azepane that acts as a potent inhibitor of monoamine transporters. nih.govresearchgate.net This finding highlights the potential of discovering new bioactive molecules by exploring previously unexploited areas of chemical space. nih.gov The integration of the conformationally flexible azepane ring with the rigid benzylamine unit creates a scaffold with a distinct spatial arrangement of functional groups, offering new possibilities for interaction with biological targets. The development of such "privileged structures" is a key strategy in modern medicinal chemistry for designing focused compound libraries with a higher probability of biological activity. unife.it

Q & A

Q. What are the standard synthetic routes for preparing N-(4-azepan-1-ylbenzyl)-N-methylamine, and how are intermediates purified?

- Methodology : The compound can be synthesized via reductive amination between 4-azepan-1-ylbenzaldehyde and methylamine, followed by hydrogenation using catalysts like palladium on carbon. Alternatively, coupling reactions (e.g., HBTU-mediated amidation) with protected glycine derivatives may be employed. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Data : Yields range from 60–85% depending on reaction optimization. Purity is confirmed by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- 1H NMR : Peaks for the azepan ring (δ 1.4–1.8 ppm, multiplet), benzyl protons (δ 3.7–4.1 ppm), and N-methyl group (δ 2.2–2.4 ppm, singlet) .

- GC-MS : Molecular ion peak (m/z ~274) and fragmentation patterns (e.g., loss of azepan ring) .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability tests show <5% degradation over 24 months when stored properly. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis of the amine group .

Advanced Research Questions

Q. How do structural modifications (e.g., azepan ring substitution) impact biological activity in DNA-interacting assays?

- Methodology :

- Synthesis : Replace azepan with piperidine or morpholine rings via reductive amination with alternative aldehydes.

- Assays : Cytostatic activity is evaluated using MTT assays (IC50 values) against cancer cell lines (e.g., HeLa). DNA bisintercalation is confirmed via fluorescence quenching and viscometry .

- Data : Derivatives with bulkier substituents (e.g., 4-chlorobenzyl) show 2–3x higher IC50 values due to enhanced DNA binding .

Q. Can this compound serve as a monomer in molecularly imprinted polymers (MIPs) for selective analyte extraction?

- Methodology :

- Polymer Synthesis : Use the compound as a functional monomer with cross-linkers (e.g., methylenebisacrylamide) and templates (e.g., catecholamines). Radical polymerization (AIBN initiator, 60°C) in acetonitrile.

- Characterization : Binding capacity is assessed via HPLC-UV, with imprinting factors >2.0 for target analytes .

Q. What catalytic systems enable selective N-methylation of analogous amines using methanol?

- Methodology : Heterogeneous Ni catalysts (e.g., Ni/Al2O3) under H2 atmosphere at 100–120°C. Reaction kinetics are monitored via GC-MS, with >90% selectivity for mono-methylation. Competing pathways (e.g., over-methylation) are suppressed by controlling methanol stoichiometry .

Q. How is this compound quantified in biological matrices during pharmacokinetic studies?

- Methodology :

- Sample Prep : Liquid-liquid extraction (ethyl acetate) from plasma, followed by derivatization with dansyl chloride.

- Analysis : UPLC-MS/MS (C18 column, MRM transitions m/z 274→128). Validation includes linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.